9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
CAS No.: 929512-84-5
Cat. No.: VC11853442
Molecular Formula: C24H23F3N2O4
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929512-84-5 |
|---|---|
| Molecular Formula | C24H23F3N2O4 |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 9-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C24H23F3N2O4/c25-24(26,27)23-20(16-4-2-1-3-5-16)21(30)17-6-7-19-18(22(17)33-23)14-29(15-32-19)9-8-28-10-12-31-13-11-28/h1-7H,8-15H2 |
| Standard InChI Key | WURVLNRHURJXIY-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |
| Canonical SMILES | C1COCCN1CCN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |
Introduction
The compound 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one is a complex organic molecule featuring a chromeno[8,7-e] oxazine core. This structure includes a morpholine ring attached via an ethyl linker, a phenyl group, and a trifluoromethyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
Given the complexity of the compound, its chemical formula would be extensive, likely involving multiple rings and functional groups. The molecular weight would be substantial due to the presence of a chromeno[8,7-e] oxazine core, a morpholine ring, a phenyl group, and a trifluoromethyl group.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would be used to confirm the structure. NMR would provide detailed information about the hydrogen and carbon environments, IR would identify functional groups, and MS would confirm the molecular weight.
Synthesis
The synthesis of such a compound would involve multiple steps, including:
-
Formation of the Chromeno[8,7-e]13oxazine Core: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Morpholine Ring: Typically achieved through alkylation reactions.
-
Attachment of the Phenyl and Trifluoromethyl Groups: Could involve cross-coupling reactions or direct substitution.
Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume